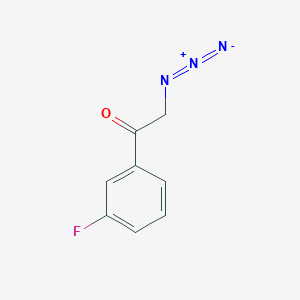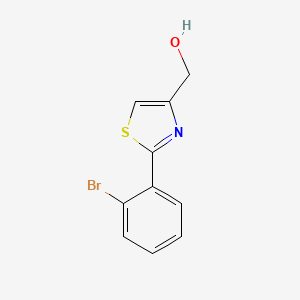
(2-(2-溴苯基)噻唑-4-基)甲醇
描述
“(2-(2-Bromophenyl)thiazol-4-yl)methanol” is a chemical compound that belongs to the class of thiazole derivatives . It has a molecular formula of C10H8BrNOS and an average mass of 270.146 Da .
Synthesis Analysis
The synthesis of thiazole derivatives has been reported in various studies . For example, a novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .Molecular Structure Analysis
The molecular structure of “(2-(2-Bromophenyl)thiazol-4-yl)methanol” can be represented by the SMILES stringBrC1=CC=C(C=C1)C2=CSC(CO)=N2 . The InChI code for this compound is 1S/C10H8BrNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 . Physical and Chemical Properties Analysis
“(2-(2-Bromophenyl)thiazol-4-yl)methanol” has a density of 1.9±0.1 g/cm3, a boiling point of 288.3±15.0 °C at 760 mmHg, and a flash point of 128.1±20.4 °C . It has a molar refractivity of 36.9±0.3 cm3, a polar surface area of 61 Å2, and a molar volume of 102.1±3.0 cm3 .科学研究应用
合成与表征
- 已经对与“(2-(2-溴苯基)噻唑-4-基)甲醇”密切相关的化合物的新型化合物进行了合成和光谱表征的研究,重点是通过密度泛函理论 (DFT) 计算对其结构优化和理论振动光谱分析。这些研究旨在了解由于吸电子基团的取代而导致的分子结构变化,并分析其在基态和激发态下的热力学稳定性和反应性 (Shahana 和 Yardily,2020)。
抗菌活性
- 已经评估了由类似结构框架合成的化合物的抗菌活性。例如,涉及噻唑衍生物合成的研究已经证明了中度到高的抗菌和抗真菌活性,表明这些化合物在开发新的抗菌剂中的潜力 (Kubba 和 Rahim,2018)。
计算研究
- 已经利用包括分子对接在内的计算研究来预测这些化合物与生物靶标的相互作用。这些研究有助于理解化合物的潜在生物活性,并指导设计具有增强功效的分子 (Shahana 和 Yardily,2020)。
潜在的生物等排体
- 研究还集中在已知抑制剂(如水杨亚甲酰肼)的潜在生物等排体的合成上,用于特定的生物应用,例如抑制革兰氏阴性菌中的 III 型分泌。这些努力旨在发现具有改进性能的新治疗剂 (Hillgren 等,2010)。
安全和危害
作用机制
Target of Action
For instance, some thiazoles are known to bind to DNA and interact with topoisomerase II , while others have shown significant activity against various microbial species .
Mode of Action
Thiazole derivatives have been reported to cause dna double-strand breaks through their interaction with topoisomerase ii, leading to cell cycle arrest and ultimately, cell death .
Biochemical Pathways
For instance, some thiazoles have been found to inhibit the synthesis of certain neurotransmitters, affecting the normal functioning of the nervous system .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of (2-(2-Bromophenyl)thiazol-4-yl)methanol.
Result of Action
Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action could potentially be influenced by the surrounding environment .
生化分析
Biochemical Properties
(2-(2-Bromophenyl)thiazol-4-yl)methanol plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The compound’s interaction with biomolecules often involves binding to active sites or altering the conformation of the target proteins, which can lead to changes in their function .
Cellular Effects
The effects of (2-(2-Bromophenyl)thiazol-4-yl)methanol on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell behavior. Additionally, it can modulate the expression of genes involved in critical cellular functions, thereby affecting overall cell health and activity .
Molecular Mechanism
At the molecular level, (2-(2-Bromophenyl)thiazol-4-yl)methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(2-Bromophenyl)thiazol-4-yl)methanol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of (2-(2-Bromophenyl)thiazol-4-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve a noticeable impact. Toxicity studies have shown that excessive doses can result in harmful effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
(2-(2-Bromophenyl)thiazol-4-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites. These metabolic processes can influence the compound’s efficacy and toxicity. Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems and optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of (2-(2-Bromophenyl)thiazol-4-yl)methanol within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its overall efficacy and safety .
Subcellular Localization
The subcellular localization of (2-(2-Bromophenyl)thiazol-4-yl)methanol plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance or inhibit the compound’s activity, depending on the context. Understanding the subcellular distribution of this compound is vital for elucidating its mechanism of action and optimizing its therapeutic potential .
属性
IUPAC Name |
[2-(2-bromophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOLAHDDPDJXGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733969 | |
| Record name | [2-(2-Bromophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-50-2 | |
| Record name | [2-(2-Bromophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20733969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



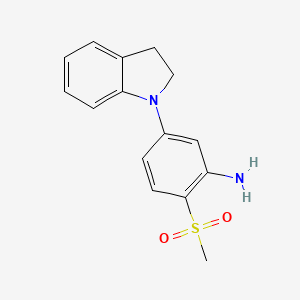
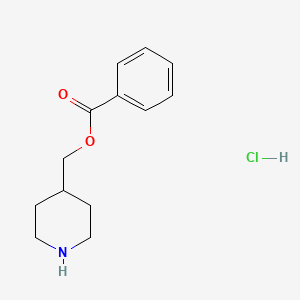
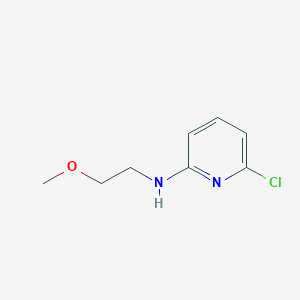

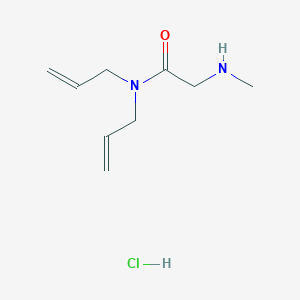

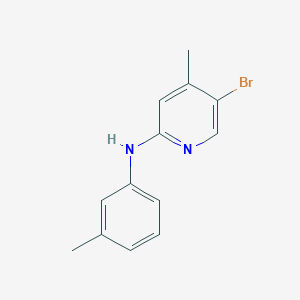

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)
![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1443313.png)

